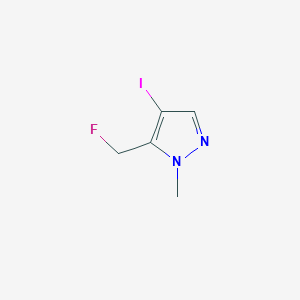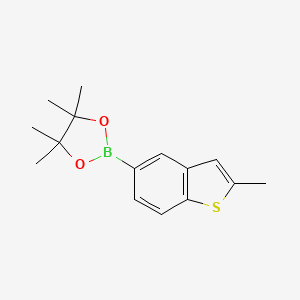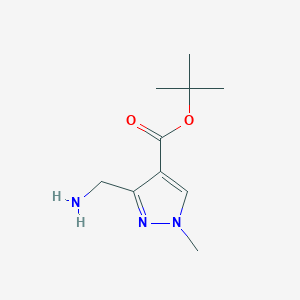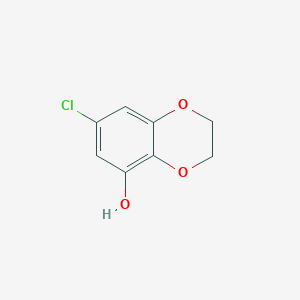
6-苯基烟酰胺
概述
描述
6-Phenylnicotinamide is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of nicotinamide, where a phenyl group is attached to the sixth position of the pyridine ring. This compound has garnered attention due to its potential therapeutic applications, particularly as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception .
科学研究应用
6-Phenylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis.
安全和危害
未来方向
The future directions of 6-Phenylnicotinamide research could involve further investigation into its potential risks and benefits, particularly in relation to its use at high doses . Additionally, more research is needed to fully understand its mechanism of action and its physical and chemical properties.
作用机制
Target of Action
The primary target of 6-Phenylnicotinamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
6-Phenylnicotinamide interacts with its target, SDH, by forming stable hydrogen bonds and hydrophobic interactions . This interaction inhibits the activity of SDH, which can lead to a disruption in energy production within the cell .
Biochemical Pathways
The inhibition of SDH by 6-Phenylnicotinamide affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . The downstream effects of this inhibition can lead to a decrease in ATP production, impacting various cellular processes that rely on this energy source.
Result of Action
The result of 6-Phenylnicotinamide’s action is the inhibition of SDH, leading to a disruption in energy production within the cell . This disruption can have various effects at the molecular and cellular levels, depending on the specific cell type and the overall physiological context.
生化分析
Biochemical Properties
3-Pyridinecarboxamide, 6-phenyl- is known to interact with various enzymes and proteins. For instance, pyrimidine derivatives, which are structurally similar to 3-Pyridinecarboxamide, 6-phenyl-, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Related compounds such as pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnicotinamide typically involves the reaction of nicotinic acid with phenylamine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 6-Phenylnicotinamide may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions: 6-Phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
相似化合物的比较
Nicotinamide: The parent compound, which lacks the phenyl group.
6-Methylnicotinamide: A derivative with a methyl group instead of a phenyl group.
5-Nitronicotinamide: Contains a nitro group at the fifth position of the pyridine ring.
Uniqueness: 6-Phenylnicotinamide stands out due to its specific interaction with the TRPV1 receptor, which is not observed with other similar compounds. This unique property makes it a valuable compound for developing targeted pain management therapies .
属性
IUPAC Name |
6-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXUAYUPWXXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306113 | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43083-19-8 | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid](/img/structure/B6601097.png)





![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)


